Heveaflavone

Vue d'ensemble

Description

Heveaflavone is a naturally occurring biflavonoid compound found in various plants, particularly in the genus Moraceae and the Gum tree. It belongs to the flavonol class of compounds and exhibits significant biological activity, including antioxidant and anti-proliferative effects . This compound is known for its ability to inhibit Topoisomerase I and scavenge free radicals, making it a compound of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heveaflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative coupling of two flavonoid units. This process typically requires the presence of oxidizing agents such as ferric chloride or iodine in an organic solvent like ethanol or methanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired biflavonoid structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources. Plants rich in this compound, such as the bark of Gum tree seeds, are harvested and subjected to solvent extraction methods. Ethanol is commonly used as the solvent due to its efficiency in extracting flavonoids. The extract is then purified using techniques like column chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Heveaflavone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoid derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral pH; room temperature to moderate heating.

Reduction: Sodium borohydride; neutral or slightly basic pH; room temperature.

Substitution: Acetic anhydride, sulfuric acid; room temperature to mild heating.

Major Products:

Oxidation: Quinones, oxidized flavonoid derivatives.

Reduction: Dihydroflavonoid derivatives.

Substitution: Acetylated flavonoid derivatives.

Applications De Recherche Scientifique

Heveaflavone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the chemical behavior of biflavonoids and their derivatives.

Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals, which can protect cells from oxidative damage.

Medicine: Explored for its potential anti-cancer properties due to its ability to inhibit Topoisomerase I and induce apoptosis in cancer cells. .

Industry: Utilized in the development of natural antioxidants for use in food preservation and cosmetics.

Mécanisme D'action

Heveaflavone exerts its effects through several mechanisms:

Topoisomerase I Inhibition: this compound inhibits the activity of Topoisomerase I, an enzyme involved in DNA replication and transcription.

Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and protecting cells from damage.

Anti-inflammatory Effects: this compound modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa-B (NF-κB) and reducing the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Amentoflavone: Known for its anti-inflammatory and antiviral properties.

Hinokiflavone: Exhibits anti-cancer properties by interfering with the ERK1-2/p38/NFκB signaling pathway and regulating matrix metalloproteinases.

Ginkgetin: Displays neuroprotective and anti-inflammatory effects.

Uniqueness of Heveaflavone: this compound’s unique combination of antioxidant, anti-proliferative, and Topoisomerase I inhibitory activities distinguishes it from other biflavonoids. Its ability to scavenge free radicals and protect cells from oxidative damage makes it a valuable compound in both scientific research and industrial applications .

Activité Biologique

Heveaflavone, a naturally occurring biflavonoid primarily isolated from the bark of the rubber tree (Hevea brasiliensis), has garnered significant attention for its diverse biological activities. This compound, characterized by the dimerization of two flavonoid units, exhibits a range of pharmacological effects including anti-cancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

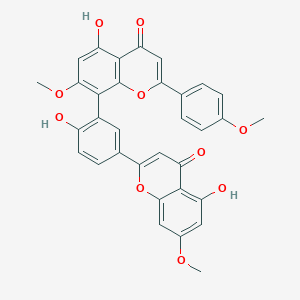

Chemical Structure and Isolation

This compound belongs to the class of biflavonoids, which are formed through the linkage of two flavonoid molecules. Its structure can be elucidated through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) . The extraction process typically involves using organic solvents like ethyl acetate or methanol to isolate the compound from plant materials.

1. Anti-Cancer Effects

This compound has demonstrated significant cytotoxicity against various human cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : this compound treatment has been shown to cause cell cycle arrest in the sub-G1/S phase, particularly in breast cancer MCF-7 cells .

- Inhibition of Tumor Growth : Studies reported that this compound exhibited ED50 values ranging from 4.56 to 16.24 µg/mL against tumor cell lines such as DLD, KB, and HEp-2 .

| Cell Line | ED50 (µg/mL) |

|---|---|

| MCF-7 | 17.25 |

| HEp-2 | 32.35 |

| DLD | 32.46 |

| KB | 10.05 |

2. Anti-Inflammatory Properties

This compound has been noted for its anti-inflammatory effects, which are crucial for managing conditions characterized by chronic inflammation. It works by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its potential in protecting cells from oxidative stress. This activity is essential in preventing cellular damage that can lead to various diseases, including cancer and cardiovascular diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : this compound influences key signaling pathways such as PI3K-Akt-mTOR and AMPKα, which are critical in regulating cell growth and metabolism .

- Enzyme Inhibition : It inhibits enzymes related to tumor growth and metastasis, further supporting its role as an anti-cancer agent .

Case Study 1: Cytotoxicity Against Colorectal Cancer

A study investigated the effects of this compound on colorectal cancer cells (HT29 and HCT116). The results indicated that this compound induced significant cell death through apoptosis and autophagy mechanisms. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates .

Case Study 2: In Vivo Efficacy

In vivo experiments involving nude mice demonstrated that this compound significantly reduced tumor volumes when administered in appropriate doses. This study highlights its potential as a therapeutic agent against colorectal cancer .

Propriétés

IUPAC Name |

5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPAGAZHSWSUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.